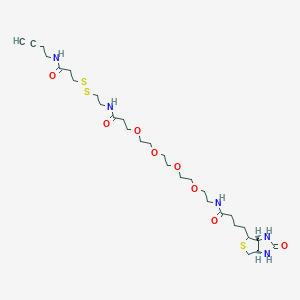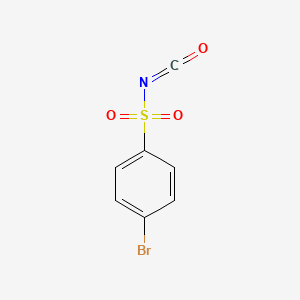![molecular formula C63H54O15Pd2 B6292802 Tris[di(4-acetoxybenzylidene)acetone]dipalladium(0) di(4-acetoxybenzylidene)acetone adduct, 97% CAS No. 1196118-15-6](/img/structure/B6292802.png)
Tris[di(4-acetoxybenzylidene)acetone]dipalladium(0) di(4-acetoxybenzylidene)acetone adduct, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The InChI representation of the molecule is InChI=1S/3C21H18O5.2Pd/c31-15(22)25-20-11-5-17(6-12-20)3-9-19(24)10-4-18-7-13-21(14-8-18)26-16(2)23;;/h33-14H,1-2H3;;/b3*9-3+,10-4+;;; . This indicates the presence of 3 units of C21H18O5 and 2 units of Palladium (Pd) in the molecule.Physical And Chemical Properties Analysis
The compound has a high molecular weight of 1263.95g/mol . It has a high complexity of 499 and a topological polar surface area of 209A^2 . It also has a high heavy atom count of 80 .Aplicaciones Científicas De Investigación
Applications in Organometallic Coupling Reactions
Tris(dibenzylideneacetone)dipalladium(0) is useful in organometallic coupling reactions, leading to new C–C bond formation. It can react with stannous chloride in the presence of chloroform to facilitate these reactions (Roy & Roy, 2009).
Catalysis in Asymmetric Synthesis
This compound is used as a catalyst in the asymmetric synthesis of α-aminoamides, achieving high enantiomeric excess (ee) values. The use of chiral ligands like Trost ligand and Me-DuPHOS enhances its effectiveness in these syntheses (Nanayakkara & Alper, 2003).
Role in the Synthesis of Complex Pd Structures
Pd2(dba)3 serves as a precursor in the synthesis of complex palladium structures and nanoparticles. Its nature in solutions and the purity of the compound are crucial for its application in catalysis and synthesis (Zalesskiy & Ananikov, 2012).
Use in Palladium-Catalyzed Reactions
It facilitates various palladium-catalyzed reactions, such as cyanation of aryl chlorides and arylation of acetone. These reactions can be enhanced under microwave-assisted conditions (Chobanian, Fors, & Lin, 2006), (Chobanian, Liu, Chioda, Guo, & Lin, 2007).
In Palladium-Catalyzed Hydroxylation
This complex, in combination with other catalyst systems, can hydroxylate various (hetero)aryl halides under mild conditions. It demonstrates broad substrate scope and efficiency even under non-inert atmosphere conditions (Lavery, Rotta-Loria, McDonald, & Stradiotto, 2013).
In Studying Complexes with Aminomethylphosphines
Tris(dibenzylideneacetone)dipalladium reacts with aminomethylphosphines to form complexes that have been studied for their structure and reactivity (Fawcett, Kemmitt, Russell, & Serindaǧ, 1995).
In Research on Molecular Crystals
It has been studied for the spontaneous formation of molecular crystals in different solvent systems, providing insight into the influence of solvent and surface tension on particle morphology (Leonard, Cerruti, Duscher, & Franzen, 2008).
Use in Nanoparticle Synthesis
Pd2(dba)3 has been explored for the synthesis of nanoparticles and microstructures. Its reactivity and the resulting structures provide valuable insights for potential applications in catalysis and materials science (Leonard & Franzen, 2009).
Propiedades
IUPAC Name |
[4-[5-(4-acetyloxyphenyl)-3-oxopenta-1,4-dienyl]phenyl] acetate;palladium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C21H18O5.2Pd/c3*1-15(22)25-20-11-5-17(6-12-20)3-9-19(24)10-4-18-7-13-21(14-8-18)26-16(2)23;;/h3*3-14H,1-2H3;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZRMDLJKASIRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)OC(=O)C.CC(=O)OC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)OC(=O)C.CC(=O)OC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)OC(=O)C.[Pd].[Pd] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H54O15Pd2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1263.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[5-(4-Acetyloxyphenyl)-3-oxopenta-1,4-dienyl]phenyl] acetate;palladium | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

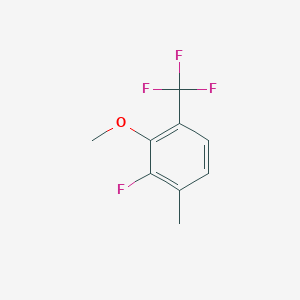
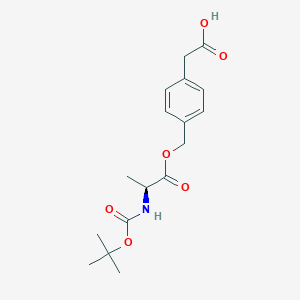
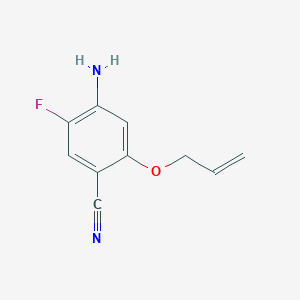
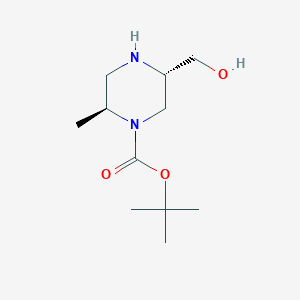
![3-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97%](/img/structure/B6292744.png)
![2-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97%](/img/structure/B6292745.png)
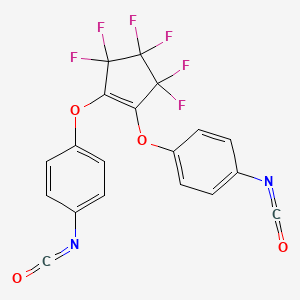
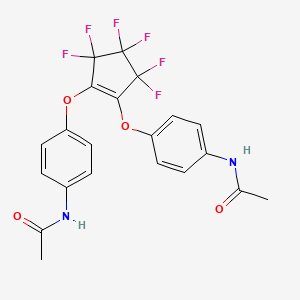
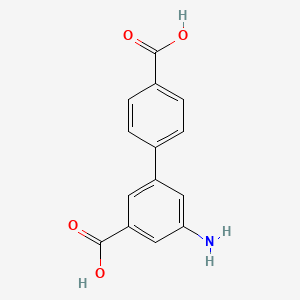
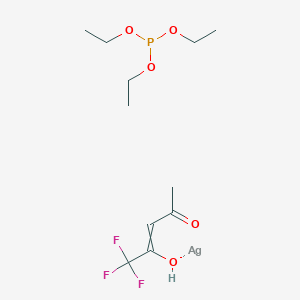
![Dichloro{(R)-2,2'-bis[bis(4-methylphenyl)]-1,1'-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]ruthenium(II),97%](/img/structure/B6292790.png)
![(5aS,6R,9S,9aR)-5a,6,7,8,9,9a-Hexahydro-6,11,11-trimethyl-2-(2,4,6-trimethylphenyl)-6,9-methano-4H-[1,2,4]triazolo[3,4-c][1,4]benzoxazinium tetrafluoroborate](/img/structure/B6292792.png)
